N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Proteasome inhibition Enzyme kinetics Anticancer target engagement

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895468-41-4, molecular formula C₁₇H₁₅FN₂OS₂, molecular weight 346.44 g/mol) is a synthetic small molecule belonging to the benzothiazole-derived propanamide class. The compound features a 4-fluorine substitution on the benzothiazole core and a p-tolylthio group linked via a thioether bridge to the propanamide backbone.

Molecular Formula C17H15FN2OS2
Molecular Weight 346.44
CAS No. 895468-41-4
Cat. No. B2700598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
CAS895468-41-4
Molecular FormulaC17H15FN2OS2
Molecular Weight346.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C17H15FN2OS2/c1-11-5-7-12(8-6-11)22-10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)23-17/h2-8H,9-10H2,1H3,(H,19,20,21)
InChIKeyAENBHPKRDVUTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895468-41-4): Chemical Identity, Key Physicochemical Properties, and Initial Evidence Profile


N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895468-41-4, molecular formula C₁₇H₁₅FN₂OS₂, molecular weight 346.44 g/mol) is a synthetic small molecule belonging to the benzothiazole-derived propanamide class . The compound features a 4-fluorine substitution on the benzothiazole core and a p-tolylthio group linked via a thioether bridge to the propanamide backbone . Standard commercial purity is ≥98%, with batch-specific QC documentation (NMR, HPLC, GC) available from established suppliers . The compound has been registered in authoritative cheminformatics databases including ChEMBL (ID: CHEMBL3233445) and BindingDB (BDBM50007722), where a single quantitative bioactivity measurement—inhibition of the chymotrypsin-like activity of the human 20S proteasome β5 subunit—is recorded with a Ki of 330 nM [1].

Why Generic Substitution Fails for N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide: Structural Determinants of Differential Proteasome Inhibition


Benzothiazole-propanamide derivatives cannot be treated as interchangeable building blocks or pharmacological probes. Within the human 20S proteasome β5 chymotrypsin-like assay, the fluorine position on the benzothiazole ring is a critical determinant of inhibitory potency: the 4-fluoro isomer (target compound) yields a Ki of 330 nM, while a closely related analog identified as CHEMBL3233450 yields a Ki of 300 nM in the identical assay, demonstrating that even subtle structural modifications produce measurable shifts in target engagement [1]. In the broader class, the benchmark covalent inhibitor bortezomib (PS-341) achieves a Ki of 9.8 nM in this assay—approximately 34-fold more potent—highlighting that the target compound occupies a distinct potency tier relevant for applications where a non-covalent, intermediate-affinity proteasome ligand is required rather than a potent irreversible inhibitor [1]. Furthermore, the p-tolylthio group distinguishes this compound from phenylthio, 4-fluorophenylthio, and 4-chlorophenylsulfonyl analogs, each of which would be expected to exhibit altered steric, electronic, and lipophilic profiles affecting both target binding and off-target promiscuity .

Quantitative Differentiation Evidence: N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide vs. Structural Analogs and Clinical Benchmark


Proteasome β5 Subunit Inhibition: Direct Head-to-Head Comparison Against Bortezomib and ChEMBL Structural Analogs Within the Same Assay

In the identical biochemical assay measuring inhibition of the chymotrypsin-like activity of the human 20S proteasome β5 subunit (Suc-Leu-Leu-Val-Tyr-AMC substrate, 10-minute incubation, fluorometric detection), the target compound N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (BDBM50007722, CHEMBL3233445) recorded a Ki of 330 nM [1]. In the same assay, a closely related analog (BDBM50007725, CHEMBL3233450) showed a Ki of 300 nM—a 30 nM (9.1%) difference that demonstrates the measurable impact of structural variation on inhibitory potency [1]. The clinical proteasome inhibitor bortezomib (PS-341, BDBM50069989) achieved a Ki of 9.8 nM, representing a ~34-fold higher potency and illustrating a clearly distinct potency tier [1]. Two additional non-covalent inhibitors in the same assay, CHEMBL2385814 (BDBM50434764) and CHEMBL2385819 (BDBM50434761), exhibited Ki values of 98 nM and 170 nM respectively, further mapping the potency landscape and placing the target compound at an intermediate position suitable for non-covalent, reversible proteasome modulation studies [1].

Proteasome inhibition Enzyme kinetics Anticancer target engagement

Fluorine Positional Isomerism: 4-Fluoro vs. 6-Fluoro-Benzothiazole Impact on Target Engagement

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895468-41-4) bears the fluorine substituent at the 4-position of the benzothiazole ring, while a commercially available positional isomer, N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895461-65-1), places fluorine at the 6-position . Although both share the same molecular formula (C₁₇H₁₅FN₂OS₂) and molecular weight (346.44), the fluorine position alters the electronic distribution across the benzothiazole ring system, which is predicted to affect hydrogen-bonding interactions with the β5 proteasome active site based on class-level docking studies of benzothiazole-proteasome inhibitors [1]. In the broader class of benzothiazole derivatives, fluorine position has been shown to modulate antiproliferative IC₅₀ values by 2- to 5-fold in certain contexts [2]. For research groups conducting structure-activity relationship (SAR) studies on the proteasome or related targets, procurement of the specific 4-fluoro isomer ensures experimental consistency and prevents confounding positional isomer effects that could skew SAR interpretations [1].

Structure-activity relationship Fluorine positional isomerism Benzothiazole substitution

Thioether Linker and p-Tolylthio Group: Distinguishing from Sulfonyl and Phenylthio Pharmacophore Modifications

The -S-CH₂-CH₂- thioether bridge connecting the p-tolylthio group to the propanamide backbone is a key structural discriminator from analogs containing a sulfonyl (-SO₂-) linker, such as 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide . Thioethers are more lipophilic and metabolically distinct from sulfones, with the sulfur oxidation state affecting both molecular conformation and metabolic liability through CYP450-mediated S-oxidation pathways [1]. The p-tolyl substituent (4-methylphenyl) on the thioether provides a defined steric and electronic profile compared to unsubstituted phenylthio, 4-fluorophenylthio, or 4-methoxyphenylthio variants, all of which are commercially available as structurally related research compounds . In proteasome-targeting benzothiazole amides, the nature of the C-terminal thioether/sulfonyl substituent has been shown to modulate inhibitory activity through altered interactions with the S1 and S2 substrate-binding pockets of the β5 subunit [1]. The absence of sulfone oxidation and the presence of the electron-donating 4-methyl group contribute to a cLogP shift estimated at approximately +0.5 to +0.8 log units relative to the 4-fluorophenylthio analog, affecting both solubility and passive membrane permeability .

Thioether pharmacophore Sulfonyl vs. thio linker Lipophilic efficiency

Purity and Batch-to-Batch Reproducibility: 98% Standard Purity with QC Documentation for Reliable Assay Results

The target compound is supplied at a standard purity of ≥98% by established vendors, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon procurement . This level of analytical characterization exceeds the typical purity thresholds for research-grade benzothiazole derivatives, which are often listed at 95% purity without comprehensive QC documentation . In the context of proteasome inhibition assays, impurities at even 2–5% levels can introduce confounding inhibitory or cytotoxic artifacts, particularly when compounds with sub-micromolar Ki values are tested at high screening concentrations (10–100 µM) [1]. The availability of batch-specific analytical data enables researchers to verify compound identity and purity before critical experiments, reducing the risk of false-positive or false-negative results attributable to degraded or misidentified material . For procurement decisions in academic screening cores or industrial hit-validation programs, documented purity and QC traceability are essential selection criteria that directly affect data reproducibility and publication integrity [1].

Compound quality control Assay reproducibility Procurement specification

Validated Application Scenarios for N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide in Proteasome-Targeted Research, SAR Studies, and Chemical Biology


Non-Covalent Proteasome β5 Subunit Inhibition Studies: A Reversible Tool Compound for Investigating Ubiquitin-Proteasome Pathway Dynamics

With a Ki of 330 nM against the chymotrypsin-like activity of the human 20S proteasome β5 subunit, this compound serves as a non-covalent, reversible probe for studying proteasome function without the irreversible target modification caused by covalent inhibitors such as bortezomib (Ki = 9.8 nM, covalent) or carfilzomib [1]. The intermediate affinity allows washout experiments to distinguish between direct target engagement and downstream pathway effects. Researchers investigating the therapeutic window between proteasome inhibition and cytotoxic outcome can use this compound alongside higher-potency covalent inhibitors (bortezomib) and lower-potency analogs (CHEMBL3233450, Ki = 300 nM; CHEMBL2385819, Ki = 170 nM) to establish potency-response correlations [1].

Benzothiazole Structure-Activity Relationship (SAR) Programs: 4-Fluoro Positional Isomer as a Defined Reference Point

For medicinal chemistry teams conducting SAR exploration around the benzothiazole-propanamide scaffold, the 4-fluoro substitution provides a well-defined electronic reference point (Hammett σₘ = +0.34 for fluorine) against which the effects of alternative substituents (6-fluoro, non-fluorinated, chloro, methoxy) can be systematically compared . The commercial availability of positional isomers (CAS 895461-65-1 for 6-fluoro; CAS 895461-02-6 for non-fluorinated) from the same supplier enables procurement of a matched isomer set for controlled comparative studies . The 30 nM Ki difference observed between the 4-fluoro target compound (330 nM) and its closest ChEMBL-listed analog (CHEMBL3233450, 300 nM) in the identical proteasome assay underscores the sensitivity of this scaffold to subtle structural perturbations [1].

Thioether-Linked Pharmacophore Development: Profiling Linker-Dependent Metabolic Stability and Target Residence Time

The p-tolylthio group attached via a thioether linker presents a distinct chemotype from sulfonyl-linked benzothiazole derivatives commonly explored in kinase and proteasome inhibitor programs [2]. The thioether oxidation state offers different metabolic liability (CYP450-mediated S-oxidation) and conformational flexibility compared to sulfones, enabling comparative studies on linker-dependent pharmacokinetics and target residence time. Research groups focused on optimizing the ADME properties of benzothiazole-based probes can use this compound as the thioether reference point against which sulfonyl, sulfinyl, or alkyl-linker variants are benchmarked [2].

High-Purity Reference Standard for Biochemical and Cellular Screening Cascades

With a standard purity of ≥98% and batch-specific NMR, HPLC, and GC documentation, the compound meets the quality requirements for use as a reference standard in high-throughput screening (HTS) and dose-response confirmation assays . The documented purity and structural verification reduce the risk of impurity-driven false positives in enzymatic and cellular assays. For industrial hit-validation workflows that require compound re-supply with verified identity and purity, procurement from a supplier that provides comprehensive batch QC documentation ensures continuity between primary screening hits and follow-up validation studies .

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.